REACTION_CXSMILES
|
[CH3:1][CH2:2][O:3][C:4]([C:6]1[N:7]([C:23]([O:25][C:26]([CH3:29])([CH3:28])[CH3:27])=[O:24])[C:8]2[C:13]([CH:14]=1)=[C:12]([O:15]CC1C=CC=CC=1)[CH:11]=[CH:10][CH:9]=2)=[O:5].C([O-])=O.[NH4+]>[Pd].C(O)C>[CH3:1][CH2:2][O:3][C:4]([C:6]1[N:7]([C:23]([O:25][C:26]([CH3:27])([CH3:29])[CH3:28])=[O:24])[C:8]2[C:13]([CH:14]=1)=[C:12]([OH:15])[CH:11]=[CH:10][CH:9]=2)=[O:5] |f:1.2|
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Name
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4-benzyloxy-indole-1,2-dicarboxylic acid 1-tert-butyl ester 2-ethyl ester
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Quantity
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35 g
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Type
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reactant
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Smiles
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CCOC(=O)C=1N(C2=CC=CC(=C2C1)OCC1=CC=CC=C1)C(=O)OC(C)(C)C
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Name
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|
Quantity
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250 mL
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Type
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solvent
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Smiles
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C(C)O
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Name
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Quantity
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6.3 g
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Type
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reactant
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Smiles
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C(=O)[O-].[NH4+]
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Name
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|
Quantity
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1 g
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Type
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catalyst
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Smiles
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[Pd]
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Name
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Quantity
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50 mL
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Type
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solvent
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Smiles
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C(C)O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The mixture is stirred for 30 min at rt (TLC control)
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
After completion of the reaction
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Type
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FILTRATION
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Details
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the mixture is filtrated
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Type
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CUSTOM
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Details
|
evaporation
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Type
|
CUSTOM
|
Details
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gives a white solid, which
|
Type
|
CUSTOM
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Details
|
is further purified by recrystallization from diethyl ether/hexanes
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Reaction Time |
30 min |
Name
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|
Type
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Smiles
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CCOC(=O)C=1N(C2=CC=CC(=C2C1)O)C(=O)OC(C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |